molecular formula C13H15N5O2 B14104085 8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14104085
M. Wt: 273.29 g/mol
InChI Key: NOAYUEUKALJIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes an allyl group and multiple methyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2,4,7-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C13H15N5O2/c1-5-6-17-8(2)7-18-9-10(14-12(17)18)15(3)13(20)16(4)11(9)19/h5,7H,1,6H2,2-4H3

InChI Key

NOAYUEUKALJIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.